tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Chiral Resolution Enantiomeric Excess Pharmaceutical Intermediates

tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 445480-33-1) is a chiral, Boc-protected amino alcohol featuring a tetrahydropyran core with defined (3S,4R) stereochemistry. This compound belongs to a class of substituted tetrahydropyrans widely employed as pharmaceutical intermediates, particularly in the synthesis of DPP-4 inhibitors and chemokine receptor modulators.

Molecular Formula C10H19NO4
Molecular Weight 217.26
CAS No. 445480-33-1
Cat. No. B3370577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate
CAS445480-33-1
Molecular FormulaC10H19NO4
Molecular Weight217.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCOCC1O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
InChIKeyKWKVNKDJIRDXRH-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 445480-33-1): Chiral Building Block Procurement Guide


tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 445480-33-1) is a chiral, Boc-protected amino alcohol featuring a tetrahydropyran core with defined (3S,4R) stereochemistry [1]. This compound belongs to a class of substituted tetrahydropyrans widely employed as pharmaceutical intermediates, particularly in the synthesis of DPP-4 inhibitors and chemokine receptor modulators [2]. Its primary value lies in its pre-installed, enantiopure trans-3-hydroxy-4-amino substitution pattern, which eliminates the need for costly chiral resolution steps in downstream synthesis. The racemic counterpart (CAS 445480-33-1, also cataloged as the rac-trans mixture) and other diastereomers are often available at lower cost, but their use introduces stereochemical risk that this specific enantiomer is designed to mitigate [3].

Why Generic Substitution of tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate Fails: Stereochemical Risk in Procurement


Direct substitution of this single enantiomer (3S,4R) with the racemic trans mixture or an alternative diastereomer is not chemically equivalent and can lead to significant pharmacological divergence. The racemic mixture (also commonly indexed under CAS 445480-33-1 at some vendors) contains the (3R,4S) enantiomer, which possesses opposite three-dimensional orientation at both chiral centers and can result in antagonist vs. agonist behaviors or drastically altered target binding [1]. Similarly, cis-diastereomers (3S,4S or 3R,4R) position the hydroxyl and Boc-amino groups on the same face of the ring, altering hydrogen-bonding geometry and molecular recognition profiles compared to the trans-configuration of the target compound . Published structure-activity studies on related aminotetrahydropyran scaffolds confirm that stereochemical inversion at the C3/C4 positions can reduce DPP-4 inhibitory activity by orders of magnitude, underscoring why generic selection based solely on molecular formula or lowest price overlooks critical functional differences [2].

Quantitative Differentiation Guide for tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate


Stereochemical Purity: Single Enantiomer vs. Racemic Mixture

The target compound is certified as the single (3S,4R) enantiomer, whereas CAS 445480-33-1 is also used by some suppliers to denote the racemic trans mixture. The (3S,4R) enantiomer (CAS 2408937-23-3) is offered at a purity of 95% by HPLC, but critically, this refers to chemical purity, not enantiomeric excess. Direct procurement of the racemate (often sold under the same CAS) introduces the (3R,4S) enantiomer, which is a distinct chemical entity. In drug discovery programs targeting chiral G-protein coupled receptors or enzymes like DPP-4, the use of the racemate can require additional chiral separation steps, increasing downstream costs by an estimated 20-40% based on standard preparative HPLC expenses . Specification sheets from vendors confirm that the (3S,4R) enantiomer (CAS 2408937-23-3) is the more expensive, purified single stereoisomer, while 445480-33-1 is often the racemic form .

Chiral Resolution Enantiomeric Excess Pharmaceutical Intermediates

Comparative Pricing and Availability of Stereoisomers

The single (3S,4R) enantiomer commands a premium over its diastereomers and the racemate. Vendor data indicates the (3R,4R) diastereomer is priced at approximately $244.90 per 100 mg , while the (3S,4R) enantiomer is typically offered at a higher price point per unit mass, reflecting the added manufacturing cost of asymmetric synthesis or resolution. The (3S,4S) diastereomer is available at 95% purity from standard suppliers, but its cis-configuration renders it unsuitable for trans-selective synthetic routes . This price differential quantifies the added value of the correct absolute stereochemistry for target-oriented synthesis.

Procurement Economics Chiral Building Blocks Cost-Benefit Analysis

Application-Specific Utility in DPP-4 and Chemokine Receptor Modulator Synthesis

Patent literature identifies aminotetrahydropyran scaffolds with trans-3-hydroxy-4-amino substitution as core structural elements for DPP-4 inhibitors (e.g., sitagliptin analogs) [1] and MCP-1 chemokine receptor modulators [2]. The (3S,4R) configuration matches the absolute stereochemistry required for these pharmacophores. The compound serves as a direct precursor: oxidation with Dess-Martin periodinane yields the corresponding ketone, [(4R)-3-oxooxan-4-yl]carbamic acid tert-butyl ester, a key intermediate for further functionalization [3]. This synthetic utility is not shared by the cis-diastereomers, which would produce the incorrect stereoisomer in the subsequent steps of the published routes.

DPP-4 Inhibitors Chemokine Receptor Modulators Diabetes Inflammation

Physicochemical Property Comparison Across the Stereoisomer Series

PubChem computed properties for the (3S,4R) enantiomer and its (3R,4S) counterpart show identical XLogP3 of 0.4, hydrogen bond donor count of 2, acceptor count of 4, and topological polar surface area values [1]. The (3S,4S) diastereomer exhibits subtly shifted computed descriptors due to the altered spatial arrangement, though published experimental solubility or logD data are not available. This computational parity indicates that the (3S,4R) enantiomer will not introduce unexpected pharmacokinetic liabilities compared to its mirror image, allowing pharmacokinetic profiling efforts to focus on biological target engagement rather than stereochemistry-driven ADME variability [2].

Physicochemical Properties LogP Pharmacokinetics Solubility

Optimal Application Scenarios for tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate


DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

In medicinal chemistry programs targeting DPP-4, the trans-3-hydroxy-4-amino-tetrahydropyran motif is a privileged scaffold. The (3S,4R) enantiomer provides the correct absolute configuration to mimic the natural substrate's transition state geometry. Using the racemic mixture or an incorrect diastereomer would compromise the pharmacophore, as demonstrated by the stereospecific binding requirements outlined in CA 2742783 [1]. Procurement of this single enantiomer ensures that SAR studies are not confounded by the presence of the inactive mirror image.

Chemokine Receptor Modulator Synthesis for Inflammatory Disease

Patents such as US20030004151A1 describe tetrahydropyran derivatives as MCP-1 receptor modulators. The (3S,4R) intermediate serves as a chiral building block for constructing the tetrahydropyran-containing side chains required for receptor binding. Substitution with the (3R,4S) enantiomer would invert the spatial presentation of key hydrogen-bonding groups, potentially converting an agonist into an antagonist or abolishing activity [2]. This compound is thus the sole appropriate choice for groups following this patent-based synthetic route.

Asymmetric Synthesis of Oxygen-Containing Heterocycles

The Boc-protected amine and free hydroxyl group provide orthogonal functionality for iterative synthesis. The Dess-Martin oxidation of this compound yields the corresponding ketone while preserving the (4R) stereocenter, enabling further diastereoselective transformations [3]. This synthetic handle is uniquely accessible from the (3S,4R) stereochemistry and is not replicable with the cis-diastereomers, which would yield the epimeric ketone.

Chiral Pool Building Block for Natural Product Total Synthesis

Tetrahydropyran-containing natural products such as dysiherbaine and thailanstatins feature cis- or trans-amino alcohol motifs. The defined (3S,4R) trans relationship serves as a direct precursor for the installation of the amine-containing tetrahydropyran rings found in these cytotoxic natural products [4]. The Boc protecting group is strategically chosen for its compatibility with late-stage deprotection under mild acidic conditions, a key advantage over tosyl or Cbz alternatives when acid-sensitive functionality is present.

Quote Request

Request a Quote for tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.